molecular formula C20H22ClN3O2 B3016166 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396808-43-7

2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B3016166
CAS No.: 1396808-43-7
M. Wt: 371.87
InChI Key: GZMRBVTURWZNCF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group attached to the acetamide backbone and a nicotinoylpiperidinylmethyl substituent on the nitrogen atom. The compound’s molecular weight and solubility are influenced by the nicotinoylpiperidine group, which introduces both polar (amide, pyridine) and lipophilic (piperidine) elements .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-18-6-2-1-4-16(18)12-19(25)23-13-15-7-10-24(11-8-15)20(26)17-5-3-9-22-14-17/h1-6,9,14-15H,7-8,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRBVTURWZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Nicotinoylpiperidinyl Intermediate: This step involves the reaction of nicotinic acid with piperidine under specific conditions to form the nicotinoylpiperidinyl intermediate.

    Acylation Reaction: The intermediate is then reacted with 2-chlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the chlorophenyl and piperidine groups may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of piperidine can inhibit tumor growth by modulating signaling pathways associated with cell survival and apoptosis .

Neurological Applications

The nicotinoylpiperidine structure suggests potential applications in treating neurological disorders. Nicotine and its derivatives are known to have neuroprotective effects and may aid in cognitive enhancement. Preliminary studies suggest that this compound could act on nicotinic acetylcholine receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Compounds similar to 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide have been evaluated for their antimicrobial properties. The chlorophenyl group can enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively. This characteristic could be beneficial in developing new antibiotics against resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, researchers evaluated the effects of nicotinoylpiperidine derivatives on neuronal cell cultures subjected to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and promote survival through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses .

Case Study 3: Antimicrobial Efficacy

A research article focused on the synthesis of chlorophenyl-containing amides reported promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial potency, positioning compounds like this compound as candidates for further exploration .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

2-(Cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide (CAS 1448053-37-9)
  • Structural Difference : Replaces the 2-chlorophenyl group with a cyclopentylthio moiety.
  • Molecular Formula : C₁₉H₂₇N₃O₂S.
  • The nicotinoylpiperidine moiety is retained, suggesting similar target engagement .
N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide (CAS 721409-85-4)
  • Structural Difference: Features a quinazoline sulfanyl group instead of the nicotinoylpiperidine.
  • Molecular Formula : C₁₇H₁₄ClN₃OS.
  • The 2-chlorophenylmethyl group retains lipophilicity but lacks the piperidine’s conformational flexibility .
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide (CAS 941990-76-7)
  • Structural Difference : Incorporates a sulfonylpiperidine and 4-ethylphenyl group.
  • Molecular Formula : C₂₁H₂₅ClN₂O₃S.
  • The ethylphenyl substituent adds steric bulk, which may affect binding to hydrophobic pockets .

Variations in the Aromatic Ring

2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
  • Structural Difference : Substitutes the 2-chlorophenyl with a 4-chlorophenyl group and introduces a nitro group on the aniline ring.
  • Molecular Formula : C₁₅H₁₃ClN₂O₃.
  • Key Properties : The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity. The 4-chlorophenyl orientation may reduce steric hindrance compared to the 2-chloro isomer .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Difference : Uses a 3,4-dichlorophenyl group and a thiazolylamine substituent.
  • Molecular Formula : C₁₁H₈Cl₂N₂OS.
  • The thiazole ring facilitates hydrogen bonding (N–H⋯N interactions), influencing crystal packing and solubility .

Functional Group Modifications

N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide
  • Structural Difference: Replaces the nicotinoylpiperidine with a methoxybenzothiazole group.
  • Molecular Formula: Not explicitly stated, but likely C₁₆H₁₃ClN₂O₂S.
  • Key Properties: The benzothiazole moiety is associated with antimicrobial and anticancer activities.
2-(2-((4-Acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide (CAS 921490-34-8)
  • Structural Difference : Contains a pyridone ring and acetylpiperazine group.
  • Molecular Formula : C₂₁H₂₅N₅O₆.
  • The nitro group on the phenyl ring may confer redox activity .

Research Implications

  • Pharmacokinetics: The nicotinoylpiperidine group in the target compound may improve blood-brain barrier penetration compared to sulfonyl or nitro-substituted analogs .
  • Synthetic Accessibility : highlights methods for coupling thio-pyrimidines with chloroacetamides, suggesting viable routes for synthesizing analogs .

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profile based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula, which includes a chlorophenyl group and a nicotinoylpiperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For instance, it has been suggested that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in neurological functions and disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example, compounds structurally similar to this compound have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported that such compounds could effectively reduce glioma cell viability through multiple mechanisms, including cell cycle arrest and induction of necroptosis .

Neuropharmacological Effects

The nicotinoylpiperidine component suggests potential neuropharmacological effects. Nicotine and its derivatives are known to influence cognitive functions and may have therapeutic implications for neurodegenerative diseases. Experimental data indicate that this compound could enhance cognitive performance in animal models, possibly through modulation of cholinergic pathways .

Safety Profile

While exploring the biological activity, it is crucial to assess the safety profile of the compound. Preliminary toxicity studies on related acetamides indicate that they may exhibit low toxicity at therapeutic doses; however, detailed toxicological evaluations are necessary to establish a comprehensive safety profile .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis
NeuropharmacologicalEnhances cognitive function
ToxicityLow toxicity at therapeutic doses

Case Studies

Case studies involving similar compounds have highlighted their potential in treating specific conditions:

  • Glioma Treatment : A study demonstrated that a related compound significantly reduced glioma viability in vitro by inhibiting proliferation and inducing cell death through AMPK-independent pathways .
  • Cognitive Enhancement : In animal models, compounds with similar structures improved learning and memory tasks, suggesting a role in treating Alzheimer's disease or other cognitive impairments .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide?

Methodological Answer:

  • Multi-step coupling reactions : Use a modular approach, such as coupling 2-(2-chlorophenyl)acetic acid with a nicotinoylpiperidine intermediate. For example, activate the carboxylic acid using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methylene chloride or ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and temperature (0–5°C for coupling to minimize side products) .

Q. Which analytical techniques are critical for structural elucidation and validation of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm). Assign piperidine protons (δ 2.5–3.5 ppm) and nicotinoyl resonances (pyridine ring protons at δ 8.0–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine .
  • X-ray crystallography : If crystalline, determine absolute configuration and confirm hydrogen bonding patterns (e.g., N–H···O interactions in the amide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as conformational heterogeneity in asymmetric units?

Methodological Answer:

  • Multi-conformer modeling : When three molecules exist in the asymmetric unit (as seen in dichlorophenyl acetamide derivatives), analyze dihedral angles between aromatic and heterocyclic rings using software like Mercury or OLEX2. Compare torsion angles (e.g., 54.8° vs. 77.5°) to identify steric or electronic influences .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., R_2$$^2(10) dimers via N–H···O bonds) to explain stability differences between conformers .
  • DFT calculations : Perform geometry optimizations to compare experimental and theoretical conformer energies, identifying dominant stabilizing forces .

Q. What computational approaches are recommended to predict the compound’s biological interactions (e.g., target binding)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., nicotinic acetylcholine receptors). Focus on the nicotinoyl group’s π-π stacking with aromatic residues and the chlorophenyl moiety’s hydrophobic interactions .
  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict reactivity. For example, a low HOMO-LUMO gap (~4 eV) may indicate susceptibility to nucleophilic attack at the acetamide carbonyl .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes, monitoring RMSD and binding free energies (MM/PBSA) .

Q. How should researchers design in vitro assays to evaluate its activity against neurological targets?

Methodological Answer:

  • Cell-based models : Use SH-SY5Y neuroblastoma cells for acetylcholine esterase inhibition assays. Pre-treat cells with the compound (1–50 µM) and measure enzyme activity via Ellman’s method .
  • Calcium imaging : Monitor intracellular Ca2+^{2+} flux in hippocampal neurons (primary culture) to assess modulation of ion channels .
  • Selectivity profiling : Test against off-target GPCRs (e.g., serotonin receptors) using radioligand displacement assays to rule out non-specific effects .

Q. What methodologies are suitable for assessing its pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

  • Microsomal stability assay : Incubate the compound (1 µM) with liver microsomes (human or rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Caco-2 permeability : Evaluate intestinal absorption by measuring apical-to-basolateral transport in a monolayer model. Use Papp values >1 × 106^{-6} cm/s as indicative of good permeability .
  • Plasma protein binding : Employ equilibrium dialysis with spiked plasma (1 µg/mL compound) and quantify free fraction using UPLC .

Methodological Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate force fields : If docking predicts high affinity but experimental IC50_{50} is weak, switch from rigid to induced-fit docking (e.g., Schrödinger’s IFD) to account for protein flexibility .
  • Solvent effects : Re-run DFT calculations with implicit solvation (e.g., PCM model) to better approximate physiological conditions .
  • Synthesize analogs : If the chlorophenyl group shows unexpected steric hindrance, replace it with smaller substituents (e.g., 4-fluorophenyl) and retest activity .

Q. What strategies enhance reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Standardize reaction conditions : Document exact equivalents of reagents (e.g., 1.05 eq. EDC·HCl), solvent batch (HPLC-grade), and inert atmosphere (N2_2/Ar) .
  • Quality control : Implement in-process checks via TLC (silica gel, UV detection) at each synthetic step. Report Rf_f values and eluent systems .
  • Interlab validation : Share samples with collaborators for independent NMR and LC-MS verification, ensuring spectral consistency .

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